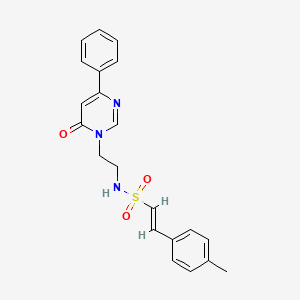

![molecular formula C16H11FN2O4S B2535716 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid CAS No. 1025736-71-3](/img/structure/B2535716.png)

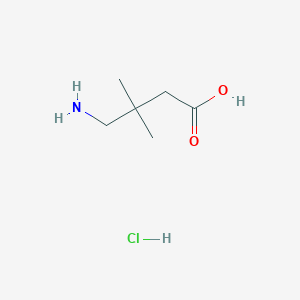

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

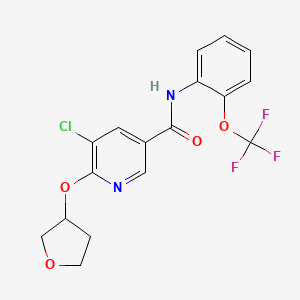

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a fluorophenyl group attached, which is a phenyl ring (a derivative of benzene) with a fluorine atom attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound . The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidine ring, and the fluorophenyl group .Chemical Reactions Analysis

The compound, like other benzoic acid derivatives, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The fluorine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar carboxylic acid group, the aromatic rings, and the fluorine atom. It would likely be a solid at room temperature, and its solubility in water would be moderate due to the presence of the polar carboxylic acid group .Applications De Recherche Scientifique

Antibacterial Applications

The synthesis of compounds containing the 4-fluorophenyl group, similar to "4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid," has been shown to result in promising antibacterial activity. For instance, a study highlighted the creation of new molecules with 4-fluorophenyl groups that demonstrated significant antibacterial activities at low concentrations, showcasing their potential in the development of new antibacterial drugs (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Molecular Structure Analysis

Research into the molecular structures of compounds containing the thiazolidine moiety, like the title compound, offers insights into their potential applications. One study presented the molecular structure of a similar compound, emphasizing the planarity of the thiazolidine moiety and its hydrogen bonding capabilities, which could be crucial in drug design (Kosma, P., Selzer, E., & Mereiter, K., 2012).

Antitumor Properties

The fluorophenyl group, as part of complex molecules, has been associated with potent antitumor activity. A study highlighted the synthesis of fluorinated benzothiazoles that exhibited significant cytotoxicity against various cancer cell lines, underscoring the potential of fluorophenyl-containing compounds in cancer therapy (Hutchinson, I., Chua, Mei-Sze, Browne, Helen L., et al., 2001). Another study focused on derivatives of 4-thiazolidinone as allosteric inhibitors of protein tyrosine phosphatase 1B, showing insulinomimetic and anti-inflammatory properties, which could be beneficial in treating metabolic disorders and inflammation (Ottanà, R., Paoli, P., Naß, A., et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . These enzymes play a crucial role in the regulation of gene expression and cell proliferation .

Mode of Action

The compound interacts with HDAC3 by binding to it with a KD value of 400 µM . This interaction is designed to selectively degrade HDAC3 .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving HDAC3. HDAC3 is involved in the regulation of gene expression and cell proliferation . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer .

Result of Action

Given its target, hdac3, it can be inferred that the compound’s action could potentially alter gene expression and cell proliferation .

Propriétés

IUPAC Name |

4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O4S/c17-10-3-7-12(8-4-10)19-14(20)13(24-16(19)23)18-11-5-1-9(2-6-11)15(21)22/h1-8,13,18H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKOSKQOSSSTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

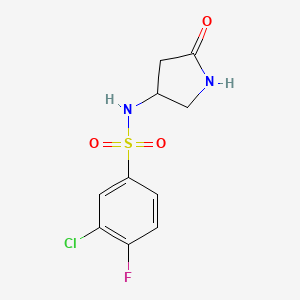

![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)

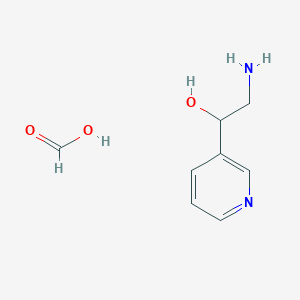

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)

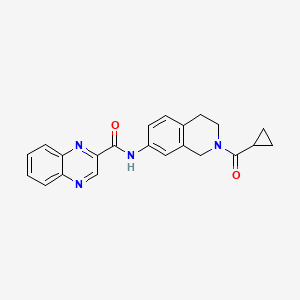

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)